6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine
CAS No.:
Cat. No.: VC16262306
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O5 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine |
| Standard InChI | InChI=1S/C18H22N2O5/c19-13-1-3-15-17(11-13)24-7-5-21-6-8-25-18-12-14(20)2-4-16(18)23-10-9-22-15/h1-4,11-12H,5-10,19-20H2 |
| Standard InChI Key | IOMSXUQWYJEBET-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=CC(=C2)N)OCCOC3=C(C=C(C=C3)N)OCCO1 |
Introduction
Structural and Molecular Characteristics
Core Framework and Bonding Patterns
The compound’s IUPAC name, 2,5,12,15,18-pentaoxatricyclo[17.4.0.0⁶,¹¹]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine, reveals a tricyclic system comprising two benzene rings fused to a central pentaoxacyclopentadecine moiety. The structure features five oxygen atoms integrated into ether linkages and two primary amine groups at positions 3 and 13. The hexahydro designation indicates partial saturation, with six hydrogen atoms saturating specific carbons across the bicyclic framework.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₅ |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2,5,12,15,18-pentaoxatricyclo[17.4.0.0⁶,¹¹]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine |
| Canonical SMILES | C1COC2=C(C=CC(…)) |
| InChI Key | IOMSXUQWYJEBET-UHFFFAOYSA-N |
The stereoelectronic configuration of the molecule is defined by its fused aromatic and aliphatic regions, which create distinct electronic environments for potential reactivity. The amine groups, positioned para to one another on the benzo rings, may participate in hydrogen bonding or serve as sites for functionalization.
Synthesis and Manufacturing Processes
Multi-Step Organic Synthesis
Current synthetic routes involve cyclization reactions starting from substituted catechol derivatives. A representative approach includes:
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Etherification: Diethyl oxalate reacts with resorcinol derivatives under acidic conditions to form intermediate ether linkages.
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Cyclization: Intramolecular nucleophilic aromatic substitution facilitates ring closure, forming the central pentaoxacyclopentadecine core.
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Amination: Palladium-catalyzed coupling introduces amine groups at specified positions.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Etherification | Diethyl oxalate, H₂SO₄, 80°C | Form ether linkages |
| Cyclization | K₂CO₃, DMF, 120°C | Ring closure |
| Amination | Pd(PPh₃)₄, NH₃, THF | Introduce amine groups |
Yield optimization remains challenging due to steric hindrance during cyclization, with current protocols reporting efficiencies below 50%.
Analytical Characterization Techniques
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming structural integrity. Key observations include:
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¹H NMR: Distinct singlet at δ 3.8 ppm (methyleneoxy protons), doublets at δ 6.7–7.1 ppm (aromatic protons).
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¹³C NMR: Peaks at 152 ppm (oxygenated aromatic carbons), 115 ppm (amine-adjacent carbons).
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HRMS: Molecular ion peak at m/z 346.4 [M+H]⁺.
Applications in Pharmaceutical and Materials Science
Drug Development
The compound’s rigidity and hydrogen-bonding capacity make it a candidate for:
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Kinase inhibitor scaffolds: Potential binding to ATP pockets in tyrosine kinases.
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Antimicrobial agents: Disruption of bacterial cell wall biosynthesis.
Materials Innovation
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Coordination polymers: Oxygen and nitrogen atoms may bind transition metals, forming porous frameworks for gas storage.
Challenges and Future Research Directions
Knowledge Gaps
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In vivo toxicity profiles: No mammalian studies reported.
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Synthetic scalability: Current methods are cost-prohibitive for industrial-scale production.
Priority Investigations
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Structure-activity relationship (SAR) studies: Systematic modification of amine and ether groups.
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Crystallographic analysis: X-ray diffraction to resolve stereochemical ambiguities.
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